Lipophilicity: Propyl vs. Methyl Analogs
The 3-propyl substitution confers a marked increase in lipophilicity compared to its 3-methyl counterpart. The target hydrate compound has a reported experimental LogP of 1.864327325 , while the 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (anhydrous) has a reported LogP of -0.48 [1]. This differential of over 2.3 LogP units is significant for applications requiring passive membrane diffusion.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.864327325 (Experimental LogP for hydrate) |
| Comparator Or Baseline | 3-methyl-1,2,4-oxadiazole-5-carbaldehyde: -0.48 (LogP) |
| Quantified Difference | ΔLogP = +2.34 |
| Conditions | Reported experimental and calculated partition coefficients; specific method details not provided by vendors. |
Why This Matters
A higher LogP is a primary determinant of a molecule's ability to cross biological membranes, making the propyl derivative a more suitable scaffold for developing compounds targeting intracellular or CNS-related receptors.
- [1] ChemSrc. Datasheet for 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-02-9). View Source
